3-cyclopropyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
3-cyclopropyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C9H8N6S and its molecular weight is 232.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 232.05311545 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell proliferation, respectively, leading to the death of cancer cells .
Biochemical Pathways
The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage in cancer cells . By inhibiting EGFR, it disrupts the cell proliferation pathway, preventing the growth and division of cancer cells .
Pharmacokinetics
These studies can provide insights into the compound’s bioavailability, half-life, clearance, and potential interactions with other drugs .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cells . For instance, it has shown superior cytotoxic activities against MDA-MB-231 breast cancer cells compared to the drug Erlotinib . It also induces apoptosis in these cells, arresting the cell cycle at the G2/M phase .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-cyclopropyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are not fully understood yet. Compounds in the same class have been found to interact with various enzymes and proteins. For instance, they have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The nature of these interactions is likely due to the ability of the triazolothiadiazine core to form specific interactions with different target receptors .
Cellular Effects
Related compounds have shown significant cytotoxic activities against various cell lines . These compounds have been found to inhibit the growth of cell lines such as MCF-7 and HCT-116 . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . These compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-cyclopropyl-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6S/c1-2-5(1)7-12-13-9-15(7)14-8(16-9)6-3-4-10-11-6/h3-5H,1-2H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWHHVKXCIWJJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(S3)C4=CC=NN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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